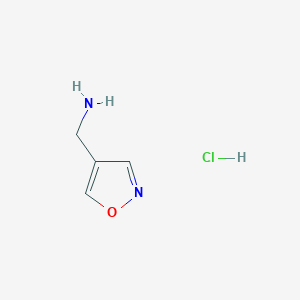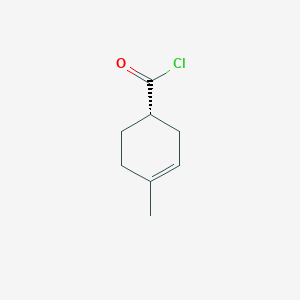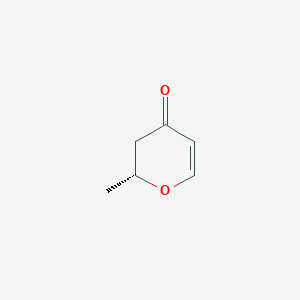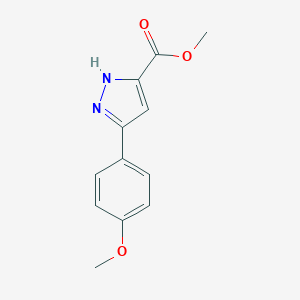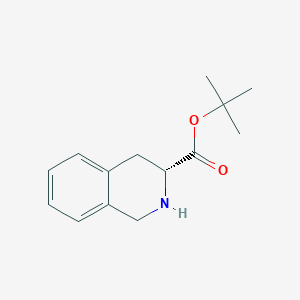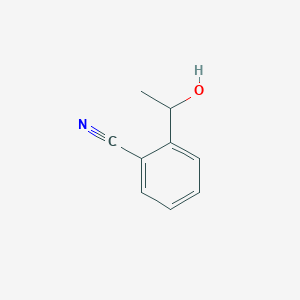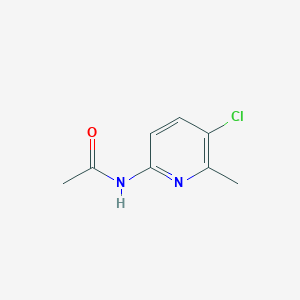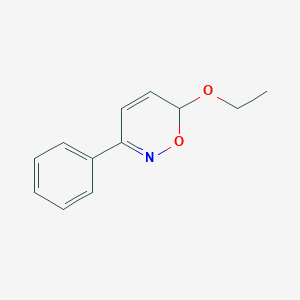
6-Ethoxy-3-phenyl-6H-1,2-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-3-phenyl-6H-1,2-oxazine, commonly known as EPO or oxazine, is a heterocyclic compound with a six-membered ring containing oxygen and nitrogen atoms. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. In
Mécanisme D'action
The mechanism of action of EPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. EPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EPO also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
EPO has been shown to have a range of biochemical and physiological effects in cells and animals. In vitro studies have demonstrated that EPO can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. EPO has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, EPO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EPO has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, EPO is relatively expensive compared to other compounds, which may limit its use in some experiments. In addition, EPO has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on EPO. One area of interest is the development of EPO-based materials for use in biomedical applications, such as drug delivery and tissue engineering. Another area of interest is the investigation of EPO's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the mechanism of action of EPO and to identify its molecular targets in cells and tissues.
Conclusion
In conclusion, EPO is a unique and versatile compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields and purity, and its mechanism of action and biochemical and physiological effects have been extensively studied. Although there are some limitations to its use in lab experiments, EPO remains a promising compound for future research and development.
Méthodes De Synthèse
The synthesis of EPO involves the reaction of ethyl phenylglyoxylate with hydroxylamine hydrochloride and sodium acetate in acetic acid. The resulting product is then refluxed with ethanol to obtain EPO. This method has been optimized to produce high yields and purity of EPO.
Applications De Recherche Scientifique
EPO has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, EPO can be used as a building block for the synthesis of complex molecules. In materials science, EPO can be incorporated into polymers to improve their mechanical properties. In medicinal chemistry, EPO has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
Numéro CAS |
165554-70-1 |
|---|---|
Nom du produit |
6-Ethoxy-3-phenyl-6H-1,2-oxazine |
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
6-ethoxy-3-phenyl-6H-oxazine |
InChI |
InChI=1S/C12H13NO2/c1-2-14-12-9-8-11(13-15-12)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3 |
Clé InChI |
SPUCSHYJLIWXBM-UHFFFAOYSA-N |
SMILES |
CCOC1C=CC(=NO1)C2=CC=CC=C2 |
SMILES canonique |
CCOC1C=CC(=NO1)C2=CC=CC=C2 |
Synonymes |
6H-1,2-Oxazine,6-ethoxy-3-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



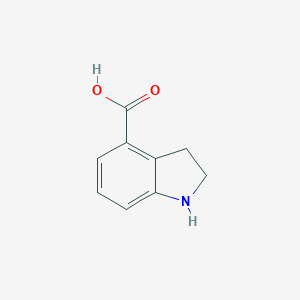
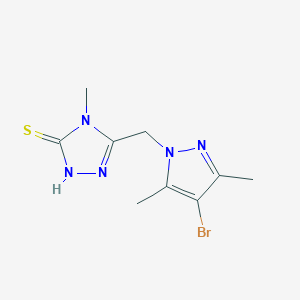
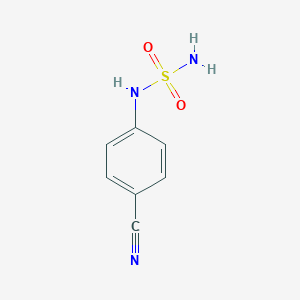
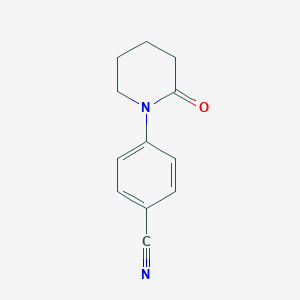
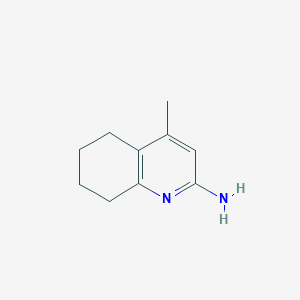
![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)
